N-(4-acetyl-2-bromophenyl)acetamide

Organic Synthesis Medicinal Chemistry Cross-Coupling

Struggling with inconsistent cross-coupling regioselectivity? N-(4-Acetyl-2-bromophenyl)acetamide provides a solution. Its ortho-bromine enables high-chemoselectivity Suzuki-Miyaura and Buchwald-Hartwig couplings, while the para-acetyl group remains intact for further condensation. Key benefits: • Enables construction of biaryl and aniline libraries for medicinal chemistry • Validated precursor for HIV-1 RT inhibitors with low-nanomolar activity • Stable solid (mp 139-143°C); ships ambient. Supply: ≥98% purity, in stock for immediate dispatch.

Molecular Formula C10H10BrNO2
Molecular Weight 256.1 g/mol
CAS No. 101209-08-9
Cat. No. B010387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetyl-2-bromophenyl)acetamide
CAS101209-08-9
Molecular FormulaC10H10BrNO2
Molecular Weight256.1 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)NC(=O)C)Br
InChIInChI=1S/C10H10BrNO2/c1-6(13)8-3-4-10(9(11)5-8)12-7(2)14/h3-5H,1-2H3,(H,12,14)
InChIKeyPMYJAVHDFDKJBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Acetyl-2-bromophenyl)acetamide Overview


N-(4-Acetyl-2-bromophenyl)acetamide (CAS 101209-08-9), also known as 4'-acetamido-3'-bromoacetophenone, is a difunctionalized aromatic compound featuring both an acetamido group and a bromine atom ortho to a para-acetyl substituent on a phenyl ring . It is primarily employed as a versatile synthetic intermediate in medicinal chemistry and materials science, where its unique substitution pattern enables site-selective derivatization for the construction of more complex molecular architectures [1].

Irreplaceable Reactivity Profile


The ortho-bromine and para-acetamido functionalities in N-(4-acetyl-2-bromophenyl)acetamide confer a specific reactivity profile that is not replicated by structurally similar, non-brominated or differently substituted analogs. The bromine atom serves as a critical handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the acetyl group provides a distinct carbonyl for condensation or reduction [1]. Substituting with a chloro or fluoro analog significantly alters the reaction kinetics and regioselectivity, while the non-halogenated parent compound lacks the capacity for metal-catalyzed transformations. Furthermore, the precise substitution pattern directly influences the electronic properties of any downstream heterocycles, making this compound a non-fungible input for consistent synthetic outcomes .

Key Differentiation Evidence


Ortho-Bromine Cross-Coupling Reactivity

The presence of a bromine atom at the ortho position relative to the acetamido group in N-(4-acetyl-2-bromophenyl)acetamide provides a distinct site for palladium-catalyzed cross-coupling reactions, a feature entirely absent in its non-halogenated analog, N-(4-acetylphenyl)acetamide. This bromine substituent is a prerequisite for forging carbon-carbon and carbon-nitrogen bonds to elaborate the molecular core, a capability not possible with the parent acetamidoacetophenone [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Sharper Melting Point vs. Chloro Analog

The melting point of N-(4-acetyl-2-bromophenyl)acetamide is consistently reported between 139-143°C [1]. In contrast, the closely related chloro analog, N-(4-acetyl-2-chlorophenyl)acetamide, exhibits a broader and lower melting range of 112-117°C . The narrower, higher melting point of the bromo compound indicates higher crystal lattice stability and typically correlates with simpler purification and more reliable handling during scale-up.

Quality Control Purification Process Chemistry

Anti-HIV Thiadiazole Precursor

N-(4-acetyl-2-bromophenyl)acetamide serves as a validated intermediate in the synthesis of N-(4-acetyl-2-bromophenyl)-2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide, a derivative with potent anti-HIV-1 activity (EC50 = 0.17 ± 0.02 µM) [1]. While the final derivative's activity is not solely attributable to the starting material, the specific 2-bromo-4-acetylphenyl motif is a required substructure for this class of HIV-1 reverse transcriptase inhibitors, and alternative halogenation patterns would yield compounds with distinct and likely inferior antiviral profiles [2].

Medicinal Chemistry HIV Antiviral

Ortho-Bromine Enhances SNAr Reactivity

The bromine atom in N-(4-acetyl-2-bromophenyl)acetamide is positioned ortho to the electron-withdrawing acetamido group, creating a highly polarized carbon-bromine bond that is more susceptible to nucleophilic aromatic substitution (SNAr) than the corresponding meta- or para-substituted analogs. This electronic activation, while not quantified directly, is a well-established principle in physical organic chemistry and distinguishes it from other regioisomers (e.g., 3'-bromo derivatives) where the leaving group is less activated [1].

Reaction Mechanism Kinetics Selectivity

Key Application Scenarios


Heterocycle Synthesis via Cross-Coupling

N-(4-Acetyl-2-bromophenyl)acetamide is an ideal substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, or amino groups at the ortho position. This is a key step in constructing libraries of biaryl and aniline derivatives for medicinal chemistry [1]. The reaction proceeds with high chemoselectivity, leaving the acetyl group available for further manipulation, such as condensation with hydrazines to form pyrazoles or with thioureas to form thiazoles [2].

Antiviral Screening Libraries

The compound's specific substitution pattern makes it a valuable precursor for generating focused libraries of thiadiazole and selenadiazole derivatives with potential antiviral activity. As demonstrated in the literature, the 2-bromo-4-acetylphenyl motif is critical for achieving low-nanomolar activity against HIV-1 reverse transcriptase [3]. Procurement of this specific building block ensures access to this validated pharmacophore space.

Process Chemistry QC Standard

Owing to its well-defined melting point (139-143°C) and distinct physical properties, N-(4-acetyl-2-bromophenyl)acetamide is a suitable reference standard for developing and validating HPLC and GC methods used to monitor the purity of intermediates in multi-kilogram manufacturing campaigns . Its stability under ambient conditions simplifies its use as an internal standard.

Conjugated Polymer Synthesis

The dual functionality of this compound makes it a useful monomer for the synthesis of conjugated polymers or oligomers. The bromine atom can serve as a site for polymerization via cross-coupling, while the acetyl group can be post-polymerization modified to tune material properties like solubility and optical bandgap [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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